2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6-2-7(5-12-9(14)4-11)10(15)8(3-6)13(16)17/h2-3,15H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLROCNNZMAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide typically involves multiple steps. One common method includes the nitration of a methyl-substituted benzene ring followed by chlorination and subsequent acetamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, applications, and physicochemical properties of the target compound with analogs:
Biological Activity
2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of a methyl-substituted benzene ring.
- Chlorination followed by the formation of the acetamide.
- Purification through recrystallization or chromatography.
The reaction conditions require careful control of temperature and the use of specific catalysts to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its structural components:
- The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- The hydroxy group may participate in hydrogen bonding, influencing the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . For instance, it has been tested against various bacterial strains, showing significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values suggest that it may have comparable efficacy to established antibiotics .
Anti-inflammatory Effects
Preliminary studies have also explored the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study on structurally similar compounds demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of nitro and chloro groups contributed to enhanced activity against cancer cells .
- Antimicrobial Studies : Comparative studies showed that derivatives of this compound had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the hydroxy group was crucial for enhancing activity against certain pathogens .
- Mechanistic Insights : Research into the mechanisms revealed that compounds with similar structures could disrupt protein synthesis in bacteria, suggesting a potential mode of action for this compound as well .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | Lacks methyl group | Moderate antimicrobial activity |
| 2-chloro-N-(4-nitrophenyl)acetamide | Different substitution pattern | Stronger anticancer properties |
| 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | Methyl group at different position | Enhanced antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
